Nitrofurantoin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soly (mg/100 ml): water (pH 7) 19.0; 95% ethanol 51.0; acetone 510; DMF 8000; peanut oil 2.1; glycerol 60; polyethylene glycol 1500.

Very slightly soluble in alcohol and practically insoluble in ether and water.

In water, 79 mg/l at 24 °C.

Synonyms

Canonical SMILES

Isomeric SMILES

Nitrofurantoin, a well-established antibiotic, holds a unique position in scientific research due to its continued effectiveness against a growing concern: antibiotic resistance. UTIs are a common bacterial infection, and nitrofurantoin remains a first-line treatment for uncomplicated UTIs []. Here's a breakdown of its research applications:

Combating Antibiotic Resistance

Unlike many antibiotics, nitrofurantoin displays a remarkably low resistance rate among common UTI-causing bacteria like E. coli []. Research suggests this is because nitrofurantoin has a different mechanism of action compared to other antibiotics. It disrupts various bacterial processes, making it harder for bacteria to develop resistance [].

Treatment for Specific Patient Populations

Nitrofurantoin's safety profile makes it suitable for specific patient groups. Research shows its efficacy in treating UTIs during pregnancy due to its minimal fetal side effects []. Additionally, nitrofurantoin is often preferred for preventing UTIs in patients with indwelling catheters, a common occurrence in hospital settings [].

Exploring New Applications

Research is ongoing to explore nitrofurantoin's potential beyond UTIs. Studies suggest its effectiveness against certain antibiotic-resistant bacteria like vancomycin-resistant Enterococcus (VRE) []. This opens doors for its application in treating hospital-acquired infections caused by these multidrug-resistant organisms.

It's important to note

While nitrofurantoin offers significant advantages, research also highlights limitations. Reduced kidney function can affect its effectiveness, and it may not be suitable for all UTI cases [].

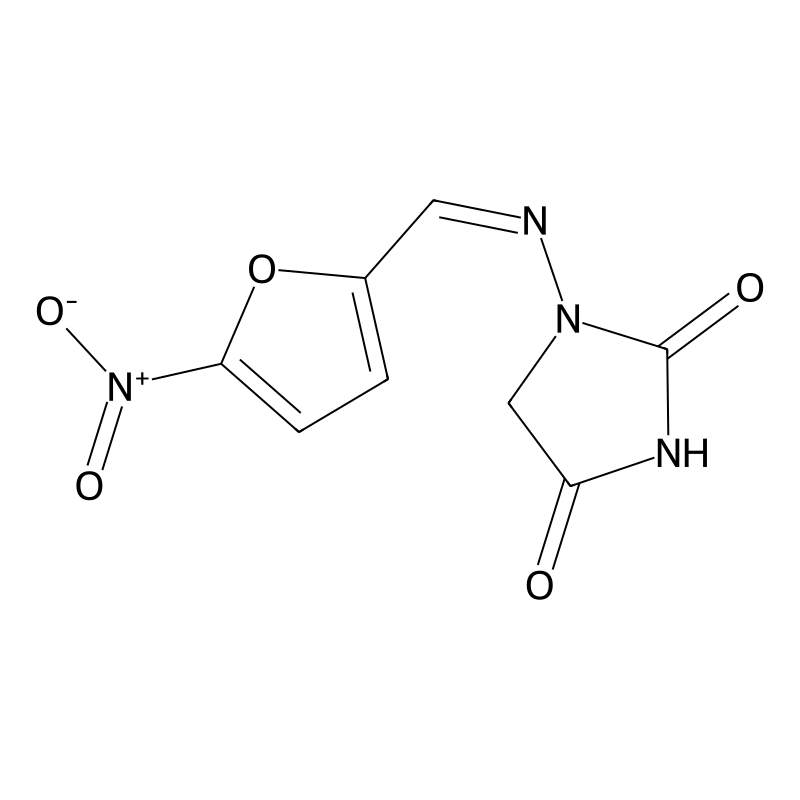

Nitrofurantoin is an antibacterial medication belonging to the nitrofuran class, primarily used to treat urinary tract infections. It was introduced in the 1950s and remains effective against a variety of Gram-positive and Gram-negative bacteria. The chemical structure of nitrofurantoin is represented by the formula , with a molar mass of approximately 238.159 g/mol . It is marketed under various brand names, including Macrobid and Macrodantin.

Nitrofurantoin's mechanism of action against bacteria is not fully understood, but several proposed mechanisms exist:

- Inhibition of protein synthesis: Nitrofurantoin might interfere with bacterial ribosomal function, hindering protein synthesis essential for bacterial growth and survival [].

- DNA damage: The nitro group's potential for redox reactions might lead to the generation of reactive oxygen species that damage bacterial DNA [].

Physical and Chemical Properties

- Appearance: Yellow crystalline powder.

- Melting point: 189-193 °C.

- Solubility: Slightly soluble in water, more soluble in polar organic solvents.

- Stability: Stable under acidic conditions, decomposes in sunlight and alkaline environments.

Nitrofurantoin undergoes reduction by bacterial nitroreductases, converting it into reactive intermediates that inhibit vital cellular processes. These intermediates disrupt the synthesis of DNA, RNA, and proteins by binding to ribosomal proteins and other macromolecules . This broad-spectrum mechanism of action contributes to its effectiveness and low incidence of bacterial resistance .

Key Reactions:- Reduction: Nitrofurantoin is reduced to electrophilic intermediates by bacterial enzymes.

- Inhibition: These intermediates inhibit the citric acid cycle and DNA synthesis, leading to bacterial cell death.

Nitrofurantoin exhibits bactericidal activity primarily in the urinary tract due to its high concentration in urine. The minimum inhibitory concentration for susceptible organisms is typically less than 32 µg/mL . It acts by damaging bacterial DNA through reactive intermediates, which are formed after its reduction within bacterial cells . The drug's unique mechanism makes it less prone to resistance development compared to other antibiotics.

The synthesis of nitrofurantoin generally involves several steps:

- Formation of Nitrofurane: The initial step involves the nitration of furan derivatives.

- Condensation Reaction: This step combines nitrofuran with hydrazine derivatives to form hydantoins.

- Cyclization: The resulting compounds undergo cyclization to yield nitrofurantoin.

These synthetic pathways can vary based on specific laboratory conditions and desired yields .

Nitrofurantoin is primarily used for:

- Treatment of Urinary Tract Infections: Effective against uncomplicated cases.

- Prophylaxis: Used in patients with recurrent urinary tract infections.

- Research: Studied for its potential effects on various bacterial strains and mechanisms of resistance.

It is not effective for kidney infections or systemic infections due to its limited tissue penetration .

Nitrofurantoin has several interactions that can affect its efficacy and safety:

- Antacids: May reduce absorption if taken simultaneously.

- Quinolone Antibiotics: Show mutual antagonism in vitro, potentially reducing effectiveness when used together .

- Renal Function: Impaired renal function can lead to subtherapeutic levels in urine, reducing its effectiveness against infections .

Adverse effects can include gastrointestinal disturbances, pulmonary toxicity, and allergic reactions, necessitating careful monitoring during treatment .

Several compounds are similar to nitrofurantoin, each with unique properties:

| Compound Name | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Nitrofurazone | Nitrofuran | Similar mechanism but used topically | Primarily for skin infections |

| Furazolidone | Nitrofuran | Inhibits protein synthesis | Effective against protozoal infections |

| Trimethoprim | Antibiotic | Inhibits folate synthesis | Commonly used for respiratory infections |

| Sulfamethoxazole | Sulfonamide | Inhibits bacterial folate synthesis | Often combined with trimethoprim |

Nitrofurantoin's unique ability to concentrate in urine while maintaining a broad-spectrum antibacterial effect distinguishes it from these similar compounds, making it particularly effective for urinary tract infections without significant resistance issues .

Condensation Reaction Mechanisms

The core step in the conventional synthesis of nitrofurantoin involves a condensation reaction between 5-nitro-2-furaldehyde and aminohydantoin or its derivatives. This process typically occurs under acidic conditions, promoting the formation of a hydrazone linkage, which then undergoes cyclization to form the imidazolidinedione core of nitrofurantoin. Density functional theory simulations and mechanistic studies have revealed that the reaction proceeds through a nucleophilic addition of the aminohydantoin to the aldehyde, followed by dehydration and ring closure [1] [2].

Solvent-Based Synthetic Routes

Traditional solvent-based synthesis utilizes water or mixed aqueous-organic solvents. One patented method describes adding hydrochloric acid and purified water to a reaction system, heating, and then introducing 5-nitrofurfural diethyl ester. After hydrolysis, aminohydantoin is introduced, and the mixture is kept at an elevated temperature under reflux conditions to yield nitrofurantoin [2] [3]. Solvent modifications, such as the use of alcohols or dimethylformamide in varying ratios, can impact both the conversion rate and the crystallinity of the final product [4] [5].

| Step | Reactants | Conditions (Typical) | Notes |

|---|---|---|---|

| Condensation | 5-nitro-2-furaldehyde + aminohydantoin | Acidic medium, 75–95 °C, 40–60 min | Hydrochloric acid as cat. |

| Hydrolysis | 5-nitrofurfural diethyl ester | 60–85 °C, water | Precursor hydrolysis |

| Solvent choice | Water, alcohols, dimethylformamide | See above | Alters yield/crystallinity |

Green Chemistry Approaches

Ball-Milling Preparation Techniques

Recent advances in mechanochemistry have enabled the synthesis of nitrofurantoin without solvents or additional bases. Ball-milling facilitates the intimate mixing and activation of solid reactants, increasing the reaction rate and reducing waste. Experiments using zirconia milling jars and balls yielded up to 95% pure nitrofurantoin within 15 minutes, achieving full conversion without further purification besides drying [6] [7]. Choice of milling device and jar material can dramatically affect conversion efficiency.

| Ball-Mill Type | Jar Material | Yield (%) | Reaction Time (min) |

|---|---|---|---|

| SPEX Mill 8000 | Zirconium Oxide | 95 | 15 |

| Standard Ball Mill | Agate | <87 | up to 120 |

Solvent-Free Synthesis

Solvent-free techniques extend to both batch and continuous processing, with the solid-state melt reaction and twin-screw extrusion methods now documented for hydantoin-based pharmaceuticals. These approaches eliminate the need for organic solvents, reduce toxic waste, and maintain comparable yields (often >90%) to solvent-based protocols [8] [9] [10]. Water generated as a by-product can often be removed under vacuum, streamlining post-reaction purification.

Reaction Kinetics and Yields

The kinetics of nitrofurantoin formation depend on reaction conditions, including temperature, solvent presence, and mechanical activation. Ball-milling significantly accelerates the condensation process, reducing reaction times from hours (in solution) to minutes (in solid-state reactions) [6] [7]. Data show that milling at ambient temperature yields higher reaction rates and product purities compared to traditional heating.

| Method | Typical Yield (%) | Reaction Time | Notable Features |

|---|---|---|---|

| Acidic solvent-based (classic) | 70–85 | 40–60 min | Impurities need further removal |

| Green ball-milling | 87–95 | 15–120 min | No post-synthetic workup needed |

| Solvent-free/melt | >90 | 15-60 min | Continuous or batch processing |

Structural Modifications and Derivatives

Structural modifications of nitrofurantoin often target the furan ring or hydantoin moiety, aiming to improve physicochemical properties or expand the antibacterial spectrum. Derivatization can involve substitution at the 5-position of the furan ring, variation of the imidazolidinedione core, or modification of the hydrazone linker. These modifications have been accomplished via controlled chemical synthesis, resulting in many analogues with differing solubility, stability, and potential pharmacological attributes [6] [3].

| Modification Focus | Synthetic Motif | Impact on Properties |

|---|---|---|

| Furan ring substituents | Halogenation, alkylation | Alters electronic effect |

| Hydantoin core changes | Ring expansion, isosteres | Modified stability |

| Linker variation | Hydrazone modifications | Changes reactivity |

Computational Models for Synthetic Optimization

State-of-the-art computational methods, especially density functional theory and microkinetic simulations, have provided valuable insights for optimizing the synthesis of nitrofurantoin. These models accurately predict energy barriers, identify rate-limiting steps in both solution and mechanochemical pathways, and account for solvent effects [1]. Green metrics assessment, including environmental impact and waste calculations, are used in digital twin optimization of the manufacturing route, enabling further improvements in yield and efficiency while minimizing ecological burden.

| Modeling Approach | Application | Key Outcome |

|---|---|---|

| Density functional theory | Predicts activation barriers/transition states | Informs synthetic route |

| Microkinetic simulation | Models time-dependent yield/purity | Optimizes reaction sequence |

| Green metrics analysis | Quantifies sustainability parameters | Guides process selection |

Purity

Physical Description

Color/Form

LEMON-YELLOW CRYSTALS OR FINE POWDER

Yellow powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Bitte

LogP

log Kow= -0.47

Odor

Slight

Decomposition

Appearance

Melting Point

223-228

263 °C

Storage

UNII

Related CAS

54-87-5 (hydrochloride salt)

GHS Hazard Statements

H302 (93.41%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (58.24%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (59.34%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H361 (10.99%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

NITROFURANTOIN IS BACTERIOSTATIC AT CONCN OF 5-10 UG/ML & BACTERICIDAL AT 100 UG/ML, BUT IT IS NOT KNOWN WHETHER BACTERICIDAL ACTION OCCURS IN VIVO. ANTIBACTERIAL ACTIVITY IS HIGHER IN ACIDIC URINE. ...SUPERSATURATED SOLN OF NITROFURANTOIN DO NOT CAUSE CRYSTALLURIA.

NITROFURANTOIN IS ACTIVE AGAINST MANY STRAINS OF COMMON URINARY TRACT PATHOGENS E COLI, PROTEUS SPECIES, PSEUDOMONAS...ENTEROBACTER, AND STAPHYLOCOCCI, AS WELL AS ENTEROCOCCI, STREPTOCOCCI, CLOSTRIDIA, & BACILLUS SUBTILIS.

...APPROVED ONLY FOR TREATMENT OF URINARY TRACT INFECTIONS CAUSED BY MICROORGANISMS THAT ARE KNOWN TO BE SENSITIVE TO DRUG. ... IT HAS BEEN USED EFFECTIVELY TO PREVENT RECURRENT INFECTIONS & FOR PREVENTION OF BACTERIURIA AFTER PROSTATECTOMY.

For more Therapeutic Uses (Complete) data for NITROFURANTOIN (8 total), please visit the HSDB record page.

Pharmacology

Nitrofurantoin is a synthetic derivative of imidazolidinedione, Nitrofurantoin inhibits bacterial DNA, RNA, and cell wall protein synthesis. Activated by bacterial flavoproteins to intermediates that inactivate bacterial ribosomal proteins, Nitrofurantoin is used prophylactically as a urinary anti-infective agent against most gram-positive and gram-negative organisms and for long-term suppression of infections. (NCI04)

MeSH Pharmacological Classification

ATC Code

J01 - Antibacterials for systemic use

J01X - Other antibacterials

J01XE - Nitrofuran derivatives

J01XE01 - Nitrofurantoin

Mechanism of Action

MICROSOMAL AND SOLUBLE FRACTIONS FROM BOTH RAT LIVER AND LUNG MEDIATED THE COVALENT BINDING OF (14)C-LABELED NITROFURANTOIN (I) TO TISSUE MACROMOLECULES IN VITRO. OXYGEN STRONGLY INHIBITED THE BINDING IN BOTH FRACTIONS, AND CARBON MONOXIDE FAILED TO INHIBIT THE BINDING IN MICROSOMAL PREPARATIONS, INDICATING ACTIVATION OF I IN BOTH SYSTEMS BY NITROREDUCTION RATHER THAN OXIDATION OF THE FURAN RING. MICROSOMAL NITROREDUCTION AND COVALENT BINDING OF I WERE INHIBITED BY AN ANTIBODY AGAINST NADPH-CYTOCHROME C REDUCTASE AND COVALENT BINDING WAS ENHANCED BY THE ADDITION OF FAD. IN SOLUBLE FRACTIONS, MAXIMUM RATES OF COVALENT BINDING WERE OBTAINED IN THE PRESENCE OF NADH AND HYPOXANTHINE, AND IT WAS INHIBITED BY ALLOPURINOL, A XANTHINE OXIDASE INHIBITOR. REDUCED GLUTATHIONE DECREASED COVALENT BINDING OF I IN BOTH MICROSOMAL AND SOLUBLE FRACTIONS OF LIVER AND LUNG, BUT THE RATE OF NITROREDUCTION WAS UNAFFECTED.

THE HYPOTHESIS IS PRESENTED THAT THE TOXICITY OF NITROFURANS SUCH AS NITROFURANTOIN (I), WHICH ARE USED IN COMMERCIAL POULTRY PRODUCTION, IS DUE TO OXIDATIVE METABOLIC STRESS CAUSED BY THE O2- FREE RADICAL FORMED DURING METABOLISM OF THE COMPOUNDS.

Pictograms

Irritant;Health Hazard

Other CAS

54-87-5

Absorption Distribution and Excretion

27-50% of an oral dose is excreted in the urine as unchanged nitrofurantoin. 90% of the total dose is eliminated in the urine.

Data regarding the volume of distribution in humans is scarce but it has been reported as 0.46L/kg in dogs.

The clearance of nitrofurantoin is 16.7-19.4L/h.

.../IT/ IS RAPIDLY & COMPLETELY ABSORBED FROM GI TRACT. ... PLASMA HALF-LIFE IS 0.3 TO 1 HR; ABOUT 40% IS EXCRETED UNCHANGED INTO URINE. AVG DOSE OF NITROFURANTOIN YIELDS URINE CONCN OF APPROX 200 UG/ML. ... RATE OF EXCRETION IS LINEARLY RELATED TO CREATININE CLEARANCE...

CLINICAL STUDIES...INDICATE THAT IN NORMAL FASTING INDIVIDUALS, LESS NITROFURANTOIN IS ABSORBED & AT SLOWER RATE FROM MACROCRYSTALLINE THAN MICROCRYSTALLINE FORM. PRESENCE OF FOOD IN INTESTINE DELAYS ABSORPTION OF BOTH FORMS APPRECIABLY, INCR PEAK LEVELS OF MACROCRYSTALLINE COMPD, BUT NOT MICROCRYSTALLINE COMPD, ENHANCES BIOAVAILABILITY OF BOTH FORMS, & PROLONGS DURATION OF THERAPEUTIC URINARY CONCN.

ENHANCEMENT OF...ABSORPTION BY FOOD RANGED FROM 20 TO 400%, WITH GREATEST EFFECT OCCURRING WITH LEAST SOLUBLE DOSAGE FORMS. .../IT/ IS INEFFICIENTLY ABSORBED FROM RECTAL SUPPOSITORIES...

NITROFURANTOIN ABSORPTION IS SIGNIFICANTLY INCR IN MAN FROM A DRUG-DEOXYCHOLIC ACID CO-PRECIPITATE COMPARED WITH PHYS MIXT, & FASTER ABSORPTION...FROM CO-PRECIPITATE WAS ASSOCIATED WITH FASTER IN VITRO DISSOLUTION RATE. ... EXCRETED IN BILE OF DOGS & ABOUT 1/3 OF THAT EXCRETED IS REABSORBED FROM INTESTINE WITHIN 3 HR.

For more Absorption, Distribution and Excretion (Complete) data for NITROFURANTOIN (13 total), please visit the HSDB record page.

Metabolism Metabolites

AFTER DOSE OF 0.200 MG/KG, 22% IS EXCRETED IN URINE AS N-(5-NITROFURFURYLIDENEAMINO)-2-IMIDAZOLINE-ONE. /FROM TABLE/

READILY DEGRADED BY ALL /BODY/ TISSUES (EXCEPT BLOOD) INTO INACTIVE METABOLITES-HYDROXYLAMINO COMPD & AMINOFURALDEHYDENITROFURIC ACID. /HUMAN, ORAL/

AFTER NITROFURANTOIN (50 MG) IV INFUSION, 47% OF THE DOSE WAS EXCRETED UNCHANGED IN THE URINE AND 1.2% WAS RECOVERED AS THE REDUCED METABOLITE AMINOFURANTOIN.

Nitrofurantoin is partially metabolized, mainly in the liver. A small fraction of the drug is reduced to form aminofurantoin.

Associated Chemicals

Nitrofurantoin Sodium;54-87-5

Wikipedia

Drug Warnings

Maternal Medication Usually Compatible with Breast-Feeding: Nitrofurantoin: Hemolysis in infant with glucose-6-phosphate dehydrogenase (G-6-PD) deficiency. /from Table 6/

...MOST SPECIES OF PROTEUS & PSEUDOMONAS & MANY OF ENTEROBACTER & KLEBSIELLA ARE RESISTANT. ANTIBACTERIAL CONCN ARE NOT ACHIEVED IN PLASMA FOLLOWING INGESTION OF RECOMMENDED DOSES, BECAUSE DRUG IS RAPIDLY ELIMINATED. ...IN PT WITH IMPAIRED GLOMERULAR FUNCTION EFFICACY OF DRUG MAY BE DECR & SYSTEMIC TOXICITY INCR.

INJECTION OF NITROFURANTOIN SODIUM IS INDICATED ONLY FOR USE IN ACUTELY ILL PT WHO CANNOT TOLERATE ORAL NITROFURANTOIN. /SODIUM NITROFURANTOIN/

For more Drug Warnings (Complete) data for NITROFURANTOIN (31 total), please visit the HSDB record page.

Biological Half Life

PLASMA HALF-LIFE IS 0.3 TO 1 HR...

NITROFURANTOIN HALF-LIFE WAS 0.41 HOURS IN ADULTS AND 0.95 HOURS IN 2-WEEK-OLD RATS.

Use Classification

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

General Manufacturing Information

Analytic Laboratory Methods

Clinical Laboratory Methods

AN HPLC CHROMATOGRAPHY METHOD FOR DETECTION OF NITROFURANTOIN & OTHER NITROFURAN DERIV IN BLOOD & URINE IS DESCRIBED. DETECTION LIMIT WAS 0.02 MUG/ML.

NITROFURANTOIN WAS DETERMINED IN BLOOD SERUM BY DIFFERENTIAL PULSE POLAROGRAPHY OR HPLC. THE DETECTION LIMIT WITH 5 ML SERUM WAS 0.2 MUG/ML WITH THE HPLC METHOD AND 0.4 MUG/ML WITH POLAROGRAPHY.

Interactions

IN VITAMIN E-DEFICIENT CHICKS, ADMINISTRATION OF SELENIUM HAD A PROTECTIVE EFFECT AGAINST NITROFURANTOIN TOXICITY.

ACETYLSALICYLIC ACID REDUCED THE SOLUBILITY OF NITROFURANTOIN IN ARTIFICIAL INTESTINAL JUICE. SPECTROPHOTOMETRY INDICATED FORMATION OF A COMPLEX BETWEEN THE TWO IN SOLUTION. IN MODEL ABSORPTION STUDIES IN VITRO, ACETYLSALICYLIC ACID DID NOT AFFECT THE DIFFUSION RATE CONSTANT OF NITROFURANTOIN IN SOLUTION ACROSS AN ARTIFICIAL LIPID MEMBRANE. COADMINISTRATION STUDIES IN ADULT HUMANS SHOWED THAT ACETYLSALICYLIC ACID REDUCED THE TOTAL URINARY EXCRETION OF NITROFURANTOIN.

Concurrent use of /hemolytics/ with nitrofurantoin may increase the potential for toxic side effects.

For more Interactions (Complete) data for NITROFURANTOIN (10 total), please visit the HSDB record page.

Stability Shelf Life

DISCOLORED BY ALKALI & BY EXPOSURE TO LIGHT, & IS DECOMP UPON CONTACT WITH METALS OTHER THAN STAINLESS STEEL OR ALUMINUM

Dates

2: Huttner A, Verhaegh EM, Harbarth S, Muller AE, Theuretzbacher U, Mouton JW. Nitrofurantoin revisited: a systematic review and meta-analysis of controlled trials. J Antimicrob Chemother. 2015 Sep;70(9):2456-64. doi: 10.1093/jac/dkv147. Epub 2015 Jun 11. Review. PubMed PMID: 26066581.

3: Kabbara WK, Kordahi MC. Nitrofurantoin-induced pulmonary toxicity: A case report and review of the literature. J Infect Public Health. 2015 Jul-Aug;8(4):309-13. doi: 10.1016/j.jiph.2015.01.007. Epub 2015 Mar 5. Review. PubMed PMID: 25747822.

4: Goldberg O, Moretti M, Levy A, Koren G. Exposure to nitrofurantoin during early pregnancy and congenital malformations: a systematic review and meta-analysis. J Obstet Gynaecol Can. 2015 Feb;37(2):150-6. Review. PubMed PMID: 25767948.

5: Štuhec M. Auditory hallucinations associated with nitrofurantoin use: case report and review of the literature. Wien Klin Wochenschr. 2014 Sep;126(17-18):549-52. doi: 10.1007/s00508-014-0577-6. Epub 2014 Aug 15. Review. PubMed PMID: 25123143.

6: Stock I. [Nitrofurantoin--clinical relevance in uncomplicated urinary tract infections]. Med Monatsschr Pharm. 2014 Jul;37(7):242-8. Review. German. PubMed PMID: 25065160.

7: Munoz-Davila MJ. Role of Old Antibiotics in the Era of Antibiotic Resistance. Highlighted Nitrofurantoin for the Treatment of Lower Urinary Tract Infections. Antibiotics (Basel). 2014 Feb 10;3(1):39-48. doi: 10.3390/antibiotics3010039. Review. PubMed PMID: 27025732; PubMed Central PMCID: PMC4790343.

8: Sakaan SA, Twilla JD, Usery JB, Winton JC, Self TH. Nitrofurantoin-induced hepatotoxicity: a rare yet serious complication. South Med J. 2014 Feb;107(2):107-13. doi: 10.1097/SMJ.0000000000000059. Review. PubMed PMID: 24926677.

9: Oplinger M, Andrews CO. Nitrofurantoin contraindication in patients with a creatinine clearance below 60 mL/min: looking for the evidence. Ann Pharmacother. 2013 Jan;47(1):106-11. doi: 10.1345/aph.1R352. Epub 2013 Jan 22. Review. PubMed PMID: 23341159.

10: Sud B, Salvaggio M, Greenfield R, Bronze MS. Part XI. Trimethoprim-sulfamethoxazole, nitrofurantoin, chloramphenicol, metronidazole and tinidazole, rifaximin, and nitazoxanide. J Okla State Med Assoc. 2007 Jul;100(7):267-72. Review. Erratum in: J Okla State Med Assoc. 2007 Oct;100(10):405. Greenfield, Ronald A [corrected to Greenfield, Ronald]. PubMed PMID: 17896614.

11: Cunha BA. New uses for older antibiotics: nitrofurantoin, amikacin, colistin, polymyxin B, doxycycline, and minocycline revisited. Med Clin North Am. 2006 Nov;90(6):1089-107. Review. PubMed PMID: 17116438.

12: Karpman E, Kurzrock EA. Adverse reactions of nitrofurantoin, trimethoprim and sulfamethoxazole in children. J Urol. 2004 Aug;172(2):448-53. Review. PubMed PMID: 15247700.

13: Karmon Y, Edoute Y. [Hepatic injury associated with use of nitrofurantoin]. Harefuah. 1999 Mar 1;136(5):406-8. Review. Hebrew. PubMed PMID: 10914251.

14: Paiva LA, Wright PJ, Koff RS. Long-term hepatic memory for hypersensitivity to nitrofurantoin. Am J Gastroenterol. 1992 Jul;87(7):891-3. Review. PubMed PMID: 1615946.

15: Gait JE. Hemolytic reactions to nitrofurantoin in patients with glucose-6-phosphate dehydrogenase deficiency: theory and practice. DICP. 1990 Dec;24(12):1210-3. Review. PubMed PMID: 2089833.

16: Coraggio MJ, Gross TP, Roscelli JD. Nitrofurantoin toxicity in children. Pediatr Infect Dis J. 1989 Mar;8(3):163-6. Review. PubMed PMID: 2652087.

17: Hof H. [Antimicrobial therapy with nitroheterocyclic compounds, for example, metronidazole and nitrofurantoin]. Immun Infekt. 1988 Dec;16(6):220-5. Review. German. PubMed PMID: 3061931.

18: D'Arcy PF. Nitrofurantoin. Drug Intell Clin Pharm. 1985 Jul-Aug;19(7-8):540-7. Review. PubMed PMID: 3896715.

19: Hainer BL, White AA. Nitrofurantoin pulmonary toxicity. J Fam Pract. 1981 Nov;13(6):817-23. Review. PubMed PMID: 7031172.

20: Conklin JD. The pharmacokinetics of nitrofurantoin and its related bioavailability. Antibiot Chemother (1971). 1978;25:233-52. Review. PubMed PMID: 352255.